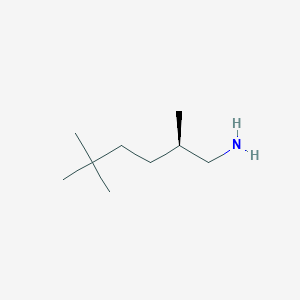
(2R)-2,5,5-Trimethylhexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2,5,5-Trimethylhexan-1-amine, also known as DMHA, is a synthetic compound that has gained popularity in the research community due to its potential as a performance-enhancing agent. DMHA is a member of the amphetamine family and has been found to have similar effects on the central nervous system as other amphetamines. In
Mécanisme D'action
(2R)-2,5,5-Trimethylhexan-1-amine works by increasing the levels of neurotransmitters in the brain, specifically dopamine and norepinephrine. These neurotransmitters are responsible for regulating mood, motivation, and attention. By increasing the levels of these neurotransmitters, (2R)-2,5,5-Trimethylhexan-1-amine can improve focus, alertness, and energy levels.
Biochemical and Physiological Effects
(2R)-2,5,5-Trimethylhexan-1-amine has been found to have several biochemical and physiological effects on the body. Studies have shown that (2R)-2,5,5-Trimethylhexan-1-amine can increase heart rate, blood pressure, and respiratory rate. Additionally, (2R)-2,5,5-Trimethylhexan-1-amine has been found to increase the levels of glucose in the blood, which can provide the body with a quick source of energy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2R)-2,5,5-Trimethylhexan-1-amine in lab experiments is its ability to improve focus and attention, which can be beneficial when conducting tasks that require a high level of concentration. Additionally, (2R)-2,5,5-Trimethylhexan-1-amine has been found to have potential as a weight loss supplement, which can be useful in studies that focus on obesity and related health issues. However, one limitation of using (2R)-2,5,5-Trimethylhexan-1-amine in lab experiments is its potential for abuse, which can lead to ethical concerns.
Orientations Futures
There are several future directions for research on (2R)-2,5,5-Trimethylhexan-1-amine. One area of interest is its potential as a treatment for attention deficit hyperactivity disorder (ADHD). Additionally, further research is needed to explore the long-term effects of (2R)-2,5,5-Trimethylhexan-1-amine on the body, as well as its potential for abuse and addiction. Finally, more studies are needed to determine the optimal dosage and administration method for (2R)-2,5,5-Trimethylhexan-1-amine in order to maximize its potential benefits while minimizing its risks.
Méthodes De Synthèse
(2R)-2,5,5-Trimethylhexan-1-amine is synthesized through a multi-step process that involves the reaction of 2-methyl-2-butanol with hydrochloric acid to form 2-chloro-2-methylbutane. This compound is then reacted with sodium nitrite and hydrochloric acid to form 2-nitro-2-methylbutane. The final step involves the reduction of 2-nitro-2-methylbutane with zinc and hydrochloric acid to form (2R)-2,5,5-Trimethylhexan-1-amine.
Applications De Recherche Scientifique
(2R)-2,5,5-Trimethylhexan-1-amine has been found to have potential as a performance-enhancing agent in the research community. Studies have shown that (2R)-2,5,5-Trimethylhexan-1-amine can increase energy, focus, and alertness, making it a potential candidate for use in sports and other activities that require high levels of physical and mental performance. Additionally, (2R)-2,5,5-Trimethylhexan-1-amine has been found to have potential as a weight loss supplement due to its ability to increase metabolism and suppress appetite.
Propriétés
IUPAC Name |
(2R)-2,5,5-trimethylhexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N/c1-8(7-10)5-6-9(2,3)4/h8H,5-7,10H2,1-4H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGVUKPZFXLALM-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C)(C)C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(C)(C)C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2,5,5-Trimethylhexan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxybenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2448341.png)
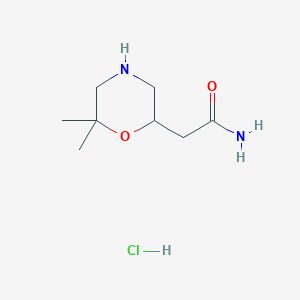
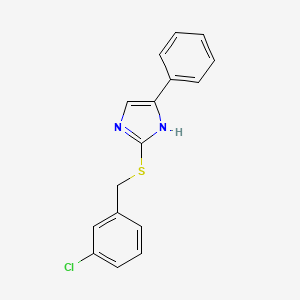

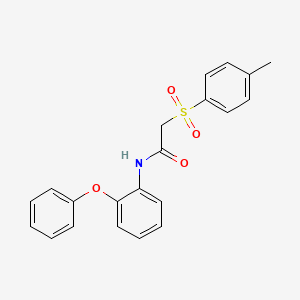
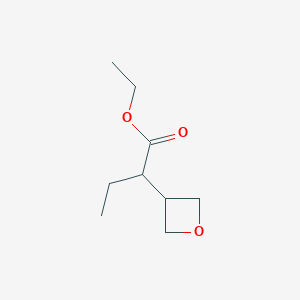

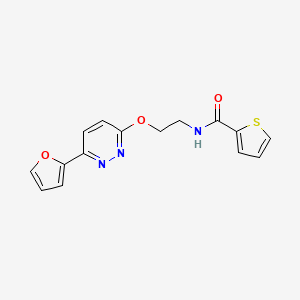
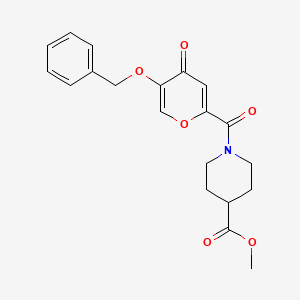
![2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2448358.png)
![3-(2,5-dimethylbenzyl)-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2448360.png)
![3-(isopropylthio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2448361.png)
![5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 3-nitrobenzoate](/img/structure/B2448363.png)
